(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane
Description
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane: is a chiral compound that belongs to the class of oxolanes It features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to the oxolane ring
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane |
InChI |
InChI=1S/C13H17BrO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
HBBMCBYLQHLZAM-QWRGUYRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](OC2)CBr)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CBr)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting (S)-glycidol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the corresponding oxolane intermediate.
Bromomethylation: The oxolane intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include the corresponding methyl derivative.
Scientific Research Applications
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The 3,4-dimethoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Hydroxymethyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
(2S,4R)-2-(Methyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
The compound (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is a chiral oxolane derivative notable for its potential applications in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C12H15BrO2
- Molecular Weight: 271.15 g/mol
- IUPAC Name: (2S,4R)-2-(bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane
- Structure: The compound features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to an oxolane ring.
The biological activity of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is influenced by its structural components:
- Bromomethyl Group: Acts as a reactive site for nucleophilic substitution reactions, enhancing the compound's reactivity in biological systems.
- Methoxyphenyl Group: The positioning of methoxy groups can significantly affect the compound's interaction with biological targets such as enzymes and receptors.
This compound's chirality plays a crucial role in determining its interaction with various biological molecules, potentially leading to different pharmacological effects compared to its non-chiral counterparts.
Biological Activity
Research indicates that (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane exhibits various biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, an investigation into structurally similar compounds revealed that modifications in the oxolane structure could enhance cytotoxicity against breast cancer cells.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites can lead to significant alterations in metabolic processes.
Case Studies
-
Cytotoxicity Assessment:
- A study assessed the cytotoxic effects of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting moderate potency compared to standard chemotherapeutic agents.
-
Enzyme Interaction Studies:
- Research focusing on enzyme-substrate interactions highlighted that this compound could effectively bind to and inhibit certain enzymes critical in lipid metabolism. This inhibition was attributed to the unique spatial arrangement of the bromomethyl and methoxy groups.
Comparative Analysis
The following table summarizes the biological activities of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane compared to similar compounds:
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane | Antitumor | 25 | Enzyme inhibition |
| (2S,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane | Antitumor | 40 | Enzyme inhibition |
| (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane | Antioxidant | 30 | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
